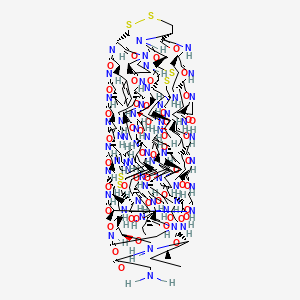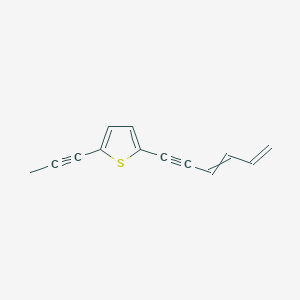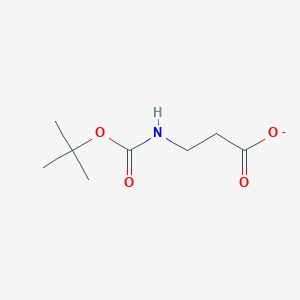![molecular formula C28H12N4O4S B14756519 4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile](/img/structure/B14756519.png)
4,4'-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is a complex organic compound that features a unique structure incorporating a dibenzo[b,d]thiene core with two phthalonitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile typically involves the following steps:
Formation of the Dibenzo[b,d]thiene Core: The dibenzo[b,d]thiene core is synthesized through a series of reactions starting from simple aromatic precursors. This involves the formation of the thiene ring and subsequent oxidation to introduce the dioxido groups.
Attachment of Phthalonitrile Groups: The phthalonitrile groups are introduced through nucleophilic substitution reactions. This step requires the use of strong nucleophiles and appropriate solvents to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.
Aplicaciones Científicas De Investigación
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile has several scientific research applications:
Organic Electronics: The compound is used in the development of organic semiconductors and conductive polymers.
Materials Science: It is explored for its potential in creating advanced materials with unique electronic and optical properties.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industrial Applications: It is used in the production of high-performance materials for various industrial applications.
Mecanismo De Acción
The mechanism by which 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile exerts its effects involves interactions with molecular targets such as electron-rich and electron-deficient sites. The compound’s unique electronic structure allows it to participate in various electron transfer processes, making it valuable in applications requiring precise control of electronic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(methylene)]dibenzenesulfonyl chloride
- 2,2’-[(5,5-Dioxidodibenzo[b,d]thiene-3,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)]
Uniqueness
4,4’-[(5,5-Dioxidodibenzo[b,d]thiene-2,8-diyl)bis(oxy)]diphthalonitrile is unique due to its specific arrangement of phthalonitrile groups and the dibenzo[b,d]thiene core. This structure imparts distinct electronic properties that are not observed in similar compounds, making it particularly valuable for specialized applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C28H12N4O4S |
|---|---|
Peso molecular |
500.5 g/mol |
Nombre IUPAC |
4-[8-(3,4-dicyanophenoxy)-5,5-dioxodibenzothiophen-2-yl]oxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H12N4O4S/c29-13-17-1-3-21(9-19(17)15-31)35-23-5-7-27-25(11-23)26-12-24(6-8-28(26)37(27,33)34)36-22-4-2-18(14-30)20(10-22)16-32/h1-12H |
Clave InChI |
NSCAGQDRMAVRJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC2=CC3=C(C=C2)S(=O)(=O)C4=C3C=C(C=C4)OC5=CC(=C(C=C5)C#N)C#N)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


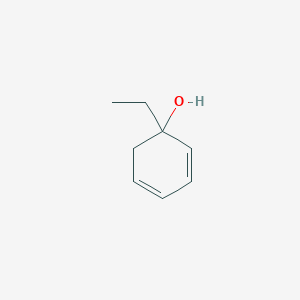


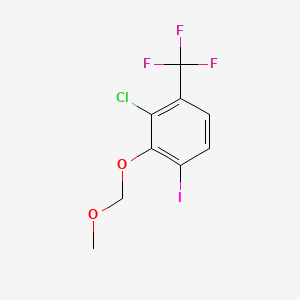
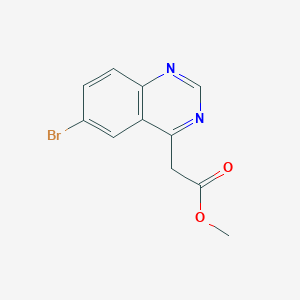
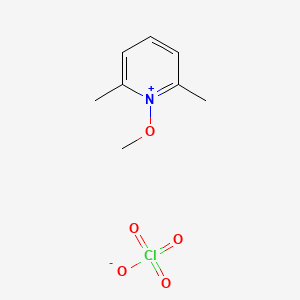
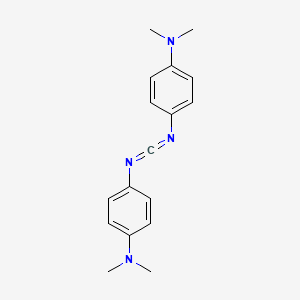
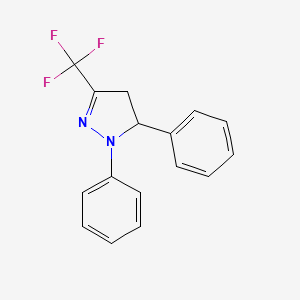

![Benzeneacetamide, 4-fluoro-N-[[[3-fluoro-4-[[2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yl]oxy]phenyl]amino]thioxomethyl]-](/img/structure/B14756514.png)
![1H-Benzimidazole-6-carboxamide, N-[3-(aminocarbonyl)-4,5,6,7-tetrahydrobenzo[b]thien-2-yl]-](/img/structure/B14756530.png)
